molecular formula C27H48O5 B1259132 5b-Cholestane-3a,7a,12a,23S,25-pentol

5b-Cholestane-3a,7a,12a,23S,25-pentol

Cat. No. B1259132
M. Wt: 452.7 g/mol
InChI Key: OXSBBBPDYVCAKC-WGFUQMKWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5b-cholestane-3a,7a,12a,23S,25-pentol is a 12-hydroxy steroid, a 25-hydroxy steroid, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid and a 23-hydroxy steroid. It derives from a hydride of a 5beta-cholestane.

Scientific Research Applications

Stereochemistry and Biosynthesis in Human Urine

Research by Une et al. (2000) explored the structural aspects of 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol, a principal bile alcohol in human urine. The study synthesized and examined four stereoisomers to understand the stereochemistry at C-24 and C-25. It was discovered that the major bile alcohol in human urine is (24S,25R)-27-nor-5β-cholestane-3α,7α,12α,24,25-pentol. This work contributes to understanding bile alcohol biosynthesis and its variations in humans.

Therapeutic Potential and Biotransformation

Glowacki et al. (2019) in their study, "LC-MSMS characterisations of scymnol and oxoscymnol biotransformations in incubation mixtures of rat liver microsomes", analyzed the biotransformation products of 5β-scymnol, a therapeutic nutraceutical related to 5β-Cholestane derivatives. This research highlights the metabolic pathways and potential therapeutic uses of such compounds.

Formation of Bile Acids from Cholesterol

The study of cholesterol metabolism into bile acids by Helga et al. (2003) in "Mechanism of Formation of Bile Acids from Cholesterol: Oxidation of 5~Cholestane3a, ?a, 12a-trio1 and Formation of Propionic Acid from the Side Chain by Rat Liver Mitochondria" reveals the critical role of 5β-cholestane derivatives in this process. The conversion of cholesterol to bile acids involves complex enzymatic reactions, where 5β-Cholestane derivatives serve as intermediates.

Role in Steroidal Synthesis

In the realm of steroidal chemistry, Mushfiq et al. (2005) investigated "Synthesis of Steroidal Thiadiazoles from Steroidal Ketones", showcasing the conversion of 5α-Cholestane-6-one into steroidal thiadiazoles. This synthesis process underscores the versatility of 5β-Cholestane derivatives in creating new steroidal structures.

properties

Product Name

5b-Cholestane-3a,7a,12a,23S,25-pentol

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

OXSBBBPDYVCAKC-WGFUQMKWSA-N

Isomeric SMILES

C[C@H](C[C@@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5b-Cholestane-3a,7a,12a,23S,25-pentol
Reactant of Route 2
5b-Cholestane-3a,7a,12a,23S,25-pentol
Reactant of Route 3
5b-Cholestane-3a,7a,12a,23S,25-pentol
Reactant of Route 4
5b-Cholestane-3a,7a,12a,23S,25-pentol
Reactant of Route 5
Reactant of Route 5
5b-Cholestane-3a,7a,12a,23S,25-pentol
Reactant of Route 6
Reactant of Route 6
5b-Cholestane-3a,7a,12a,23S,25-pentol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.